1,2,3-Triphenylbenzene

Description

The exact mass of the compound 1,2,3-Triphenylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3-Triphenylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Triphenylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

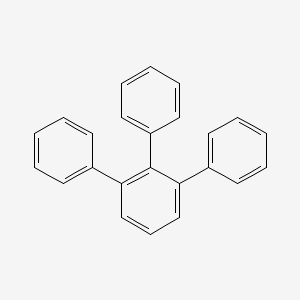

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3-triphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)24(22)21-15-8-3-9-16-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBDXRNMDNRJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186393 | |

| Record name | ar'-Phenylterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32718-86-8, 1165-14-6 | |

| Record name | ar'-Phenylterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Terphenyl, 2'-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ar'-Phenylterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ar'-phenylterphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1,2,3-triphenylbenzene molecular weight and boiling point data

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Triphenylbenzene

Abstract: This technical guide provides a comprehensive analysis of the molecular weight and thermal properties of 1,2,3-triphenylbenzene (CAS No. 1165-14-6). It is intended for researchers, chemists, and drug development professionals who require accurate physicochemical data for this sterically crowded aromatic hydrocarbon. This document consolidates data from authoritative chemical databases, provides context on the significance of these properties, and outlines the methodologies for their determination. A detailed examination of its molecular structure, molecular weight, and melting point is presented. The guide also addresses the notable absence of a standard experimental boiling point in the literature and discusses the underlying physicochemical reasons.

Introduction to 1,2,3-Triphenylbenzene

1,2,3-Triphenylbenzene is an aromatic hydrocarbon characterized by a central benzene ring substituted with three phenyl groups in adjacent positions. This substitution pattern creates significant steric hindrance, which profoundly influences its physical and chemical properties compared to its isomers, 1,2,4-triphenylbenzene and the highly symmetrical 1,3,5-triphenylbenzene.[1] While all triphenylbenzene isomers share the same molecular formula and weight, their distinct spatial arrangements lead to different applications.[1] For instance, the C₃ symmetry of 1,3,5-triphenylbenzene makes it a valuable building block for dendrimers and metal-organic frameworks (MOFs).[1] In contrast, 1,2,3-triphenylbenzene serves as a crucial synthetic precursor, notably in the catalytic hydrogenation to produce 1,2,3-tricyclohexylcyclohexane.[2] Its unique structure also makes it a subject of interest in materials science and studies on molecular conjugation.[3][4]

Molecular Structure and Weight

The defining feature of 1,2,3-triphenylbenzene is its molecular architecture. The three contiguous phenyl substituents force the rings out of coplanarity to minimize steric repulsion, which in turn affects the molecule's electronic conjugation and crystal packing.[4]

Molecular Representation

The structural arrangement of 1,2,3-triphenylbenzene is critical for understanding its properties. A 2D representation of the molecule is provided below.

Caption: 2D molecular structure of 1,2,3-triphenylbenzene.

Molecular Weight

The molecular weight of a compound is a fundamental property derived from its molecular formula. It is essential for stoichiometric calculations in chemical synthesis and for various analytical techniques.

The molecular formula for 1,2,3-triphenylbenzene is C₂₄H₁₈.[2][5] Based on the atomic weights of carbon (≈12.011 u) and hydrogen (≈1.008 u), the molecular weight is calculated as follows:

(24 × 12.011) + (18 × 1.008) = 288.264 + 18.144 = 306.408 g/mol

This value is consistently reported across major chemical suppliers and databases as 306.40 g/mol or 306.4 g/mol .[2][5]

Physicochemical Data

The physical properties of 1,2,3-triphenylbenzene are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 1165-14-6 | [2][5] |

| Molecular Formula | C₂₄H₁₈ | [2][5] |

| Molecular Weight | 306.40 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 157-159 °C (lit.) | [6] |

| Boiling Point | Not experimentally available | N/A |

Thermal Properties: Melting and Boiling Points

Melting Point: The melting point is a key indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. For 1,2,3-triphenylbenzene, the literature value is consistently cited as 157-159 °C.[6] This relatively high melting point is indicative of the significant van der Waals forces between the large, rigid molecules.

Boiling Point: Notably, an experimentally determined boiling point for 1,2,3-triphenylbenzene under standard atmospheric pressure is not reported in readily available chemical literature. This is common for large, non-volatile aromatic hydrocarbons. The primary reasons for this are:

-

High Thermal Energy Requirement: A large amount of energy is needed to overcome the strong intermolecular forces and transition the compound into the gas phase.

-

Risk of Thermal Decomposition: Molecules with complex aromatic structures may decompose at the high temperatures required to reach their boiling point at atmospheric pressure. The energy required for boiling can exceed the energy of certain covalent bonds within the molecule, leading to degradation rather than a clean phase transition.

While the boiling point for the related isomer 1,2,4-triphenylbenzene has been predicted to be around 452 °C, no such prediction is available for the 1,2,3-isomer in the reviewed literature.[1] Experimental determination would likely require vacuum distillation to lower the boiling temperature and prevent decomposition.

Experimental and Methodological Framework

To ensure scientific integrity, it is crucial to understand the methodologies behind the determination of these physicochemical properties.

Protocol: Melting Point Determination

The determination of a melting point range is a standard laboratory procedure for assessing the purity of a crystalline solid.

Objective: To determine the temperature range over which 1,2,3-triphenylbenzene transitions from a solid to a liquid.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small, dry sample of crystalline 1,2,3-triphenylbenzene is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer or digital temperature sensor.

-

Heating Ramp: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., to ~140 °C).

-

Data Acquisition: The heating rate is then reduced to a slow ramp (1-2 °C per minute) to ensure thermal equilibrium.

-

Observation and Recording:

-

The temperature at which the first drop of liquid appears is recorded (T₁).

-

The temperature at which the entire sample becomes a clear liquid is recorded (T₂).

-

-

Result: The melting point is reported as the range T₁ – T₂. For a pure compound like 1,2,3-triphenylbenzene, this range is typically narrow, such as the reported 157-159 °C.[6]

Causality Behind Choices:

-

Slow Heating Rate: A slow ramp near the melting point prevents temperature overshoot, ensuring the recorded temperature accurately reflects the sample's temperature.

-

Dry Sample: Any residual solvent would depress the melting point and broaden the range, leading to inaccurate results.

Workflow: Molecular Weight Calculation

The workflow for determining the molecular weight from the chemical formula is a foundational calculation in chemistry.

Caption: Workflow for calculating molecular weight from formula.

Conclusion

1,2,3-Triphenylbenzene is a significant chemical compound with a well-defined molecular weight of 306.40 g/mol , derived from its C₂₄H₁₈ formula.[2][5] Its key thermal characteristic is a sharp melting point range of 157-159 °C, which is indicative of its purity and the substantial intermolecular forces present.[6] The absence of a reported experimental boiling point is a notable feature, attributable to the high thermal energy required for vaporization and the propensity for thermal decomposition at elevated temperatures. This technical guide provides researchers with the foundational physicochemical data and methodological context necessary for the effective use of 1,2,3-triphenylbenzene in synthesis and materials science research.

References

- 1,2,3-Triphenylbenzene | 1165-14-6. Benchchem.

- A Comparative Guide to 1,2,4-Triphenylbenzene and 1,3,5-Triphenylbenzene for Researchers. Benchchem.

- 1,2,3-Triphenylbenzene 97 1165-14-6. Sigma-Aldrich.

- 1,2,3-Triphenylbenzene | CAS 1165-14-6. Santa Cruz Biotechnology.

- 1,2,4-Triphenylbenzene | C24H18 | CID 518325. PubChem.

- 1,3,5-Triphenylbenzene | C24H18 | CID 11930. PubChem.

- Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene. RSC Publishing.

- 1,2,3-TRIPHENYLBENZENE | 1165-14-6. ChemicalBook.

- Triphenylbenzenes For Semiconductors. Alfa Chemistry.

- CONJUGATION IN THE 1,2,3-TRIPHENYLBENZENE SYSTEM. Pergamon Press Ltd.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. 1,2,3-Triphenylbenzene | 1165-14-6 | Benchchem [benchchem.com]

- 6. 1,2,3-TRIPHENYLBENZENE | 1165-14-6 [chemicalbook.com]

A Technical Guide to the Spectroscopic Properties of 1,2,3-Triphenylbenzene

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,2,3-triphenylbenzene, a sterically hindered aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development and materials science, this document explores the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this unique molecule. The guide delves into the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols.

Introduction: The Challenge of a Crowded Aromatic System

1,2,3-Triphenylbenzene presents a fascinating case study in molecular spectroscopy. The proximate positioning of three phenyl substituents on the central benzene ring induces significant steric strain, forcing the phenyl groups out of coplanarity with the central ring. This deviation from planarity has profound effects on the molecule's electronic and vibrational properties, which are directly reflected in its NMR, IR, and UV-Vis spectra. Understanding these spectral signatures is crucial for the unambiguous identification and characterization of this and similar sterically crowded molecules. This guide will dissect these spectroscopic characteristics, providing a framework for both data interpretation and experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Sterically Hindered Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 1,2,3-triphenylbenzene, NMR spectra reveal the consequences of its unique substitution pattern and resulting steric hindrance.

¹H NMR Spectroscopy

Interpreting the Spectrum:

Due to the molecule's low symmetry, the ¹H NMR spectrum of 1,2,3-triphenylbenzene is expected to be complex. The protons on the central benzene ring and the pendant phenyl groups are chemically non-equivalent, leading to a series of multiplets in the aromatic region (typically δ 6.5-8.0 ppm)[1].

-

Central Ring Protons: The three protons on the central benzene ring will exhibit complex splitting patterns due to coupling with each other.

-

Pendant Phenyl Group Protons: The protons on the three phenyl substituents will also be non-equivalent. The ortho-, meta-, and para-protons of each ring will give rise to distinct signals, further complicating the spectrum. The steric hindrance between the adjacent phenyl groups can restrict their rotation, leading to even more complex splitting patterns and potentially diastereotopic protons.

Comparative Analysis with Isomers:

A comparison with its isomers, 1,3,5-triphenylbenzene and 1,2,4-triphenylbenzene, highlights the impact of symmetry.

-

1,3,5-Triphenylbenzene: This highly symmetric isomer displays a much simpler ¹H NMR spectrum, often showing a singlet for the three equivalent protons on the central ring and a set of multiplets for the phenyl substituents[2][3].

-

1,2,4-Triphenylbenzene: This isomer has lower symmetry than the 1,3,5-isomer but higher than the 1,2,3-isomer. Its spectrum is more complex than that of 1,3,5-triphenylbenzene but likely less so than that of 1,2,3-triphenylbenzene[4][5].

¹³C NMR Spectroscopy

Interpreting the Spectrum:

The ¹³C NMR spectrum of 1,2,3-triphenylbenzene is expected to show a multitude of signals in the aromatic region (typically δ 120-150 ppm)[1]. Due to the lack of symmetry, all 18 unique carbon atoms in the aromatic framework should, in principle, be distinguishable.

-

Quaternary Carbons: The six quaternary carbons (three on the central ring to which the phenyl groups are attached, and one on each of the three pendant phenyl groups) will appear as weak signals.

-

Protonated Carbons: The remaining twelve protonated carbons will exhibit stronger signals.

The precise chemical shifts are influenced by the electronic environment and steric compression, making theoretical predictions a valuable tool for assignment[6].

Table 1: Predicted and Comparative ¹³C NMR Data

| Compound | Predicted/Observed Carbons | Chemical Shift Range (δ, ppm) |

| 1,2,3-Triphenylbenzene | 18 (predicted) | 125-145 |

| 1,2,4-Triphenylbenzene | 141.7, 141.5, 141.0, 140.6, 139.6, 131.2, 130.0, 129.9, 129.5, 128.9, 127.5, 127.2, 126.7, 126.6, 126.2[4] | 126.2 - 141.7 |

| 1,3,5-Triphenylbenzene | 142.3, 141.1, 128.8, 127.5, 127.3, 125.1[2] | 125.1 - 142.3 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of 1,2,3-triphenylbenzene.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Transfer the solution to a 5 mm NMR tube, ensuring a sample height of 4-5 cm[7].

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phasing and baseline correction.

-

dot graph "NMR_Workflow" { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"]; A [label="Sample Preparation (5-20 mg in 0.6 mL CDCl3)"]; B [label="Transfer to NMR Tube"]; C [label="Instrument Setup (Lock, Shim, Tune)"]; D [label="1H NMR Acquisition"]; E [label="13C NMR Acquisition"]; F [label="Data Processing (FT, Phasing)"]; G [label="Spectral Analysis"]; A -> B -> C; C -> D; C -> E; D -> F -> G; E -> F; } caption: "Workflow for NMR analysis of 1,2,3-triphenylbenzene"

Infrared (IR) Spectroscopy: Unveiling Vibrational Modes

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. For 1,2,3-triphenylbenzene, the IR spectrum is expected to be rich with bands characteristic of aromatic systems.

Interpreting the Spectrum

The IR spectrum of 1,2,3-triphenylbenzene will be dominated by absorptions arising from the vibrations of the C-H and C-C bonds within the aromatic rings.

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of sharp, medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of C=C stretching vibrations within the benzene rings.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to C-H out-of-plane bending vibrations. The exact positions of these bands are highly diagnostic of the substitution pattern on the benzene rings. For a 1,2,3-trisubstituted central ring, specific patterns are expected in this region.

-

"Overtone" Bands: Weak bands in the 2000-1665 cm⁻¹ region, known as overtone or combination bands, can also provide clues about the substitution pattern.

Due to the steric hindrance in 1,2,3-triphenylbenzene, some vibrational modes may be shifted or have altered intensities compared to less crowded aromatic compounds. Computational methods can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectrum[8][9].

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few mg) of 1,2,3-triphenylbenzene in a volatile solvent like methylene chloride.

-

Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

dot graph "IR_Workflow" { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; edge [color="#4285F4"]; A [label="Dissolve Sample in Volatile Solvent"]; B [label="Cast Thin Film on Salt Plate"]; C [label="Acquire Background Spectrum"]; D [label="Acquire Sample Spectrum"]; E [label="Generate Final IR Spectrum"]; A -> B; C -> D -> E; } caption: "Workflow for FT-IR analysis of solid 1,2,3-triphenylbenzene"

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like 1,2,3-triphenylbenzene, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

Interpreting the Spectrum

The UV-Vis spectrum of 1,2,3-triphenylbenzene is characterized by a strong absorption band in the ultraviolet region.

-

π → π Transitions:* The primary absorption band is due to π → π* electronic transitions within the conjugated system of the multiple phenyl rings.

-

Effect of Steric Hindrance: The steric hindrance between the three adjacent phenyl groups forces them to twist out of the plane of the central benzene ring. This twisting disrupts the π-orbital overlap between the rings, leading to a decrease in conjugation. As a result, the absorption maximum (λ_max) of 1,2,3-triphenylbenzene is expected to be at a shorter wavelength (a hypsochromic or blue shift) compared to a more planar, extensively conjugated system.

Table 2: UV-Vis Absorption Data for Triphenylbenzene Isomers in Ethanol

| Compound | λ_max (nm) | Molar Absorptivity (ε) | Reference |

| 1,2,3-Triphenylbenzene | 239 | 33,600 | |

| 1,2,4-Triphenylbenzene | 249 | 33,000 | |

| 1,3,5-Triphenylbenzene | 252 | 58,000 |

The data in Table 2 clearly illustrates the effect of steric hindrance. The most sterically hindered isomer, 1,2,3-triphenylbenzene, exhibits the most significant blue shift in its absorption maximum.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 1,2,3-triphenylbenzene of known concentration in a UV-grade solvent (e.g., ethanol or cyclohexane).

-

Perform serial dilutions to obtain a series of solutions of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat for all diluted solutions.

-

dot graph "UV_Vis_Workflow" { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; edge [color="#34A853"]; A [label="Prepare Stock & Dilutions"]; B [label="Set Wavelength Range"]; C [label="Record Baseline (Blank)"]; D [label="Measure Sample Absorbance"]; E [label="Determine λmax and ε"]; A -> D; B -> C -> D -> E; } caption: "Workflow for UV-Vis analysis of 1,2,3-triphenylbenzene"

Conclusion

The spectroscopic properties of 1,2,3-triphenylbenzene are a direct reflection of its unique and sterically crowded structure. The complexity of its ¹H and ¹³C NMR spectra speaks to its low symmetry, while its IR spectrum provides a characteristic fingerprint of its aromatic nature. The hypsochromic shift observed in its UV-Vis spectrum is a clear indicator of the reduced conjugation due to steric hindrance. This guide has provided a comprehensive overview of these spectroscopic features, along with the underlying principles and practical experimental protocols. A thorough understanding of these techniques and their application to challenging molecules like 1,2,3-triphenylbenzene is essential for modern chemical research and development.

References

- Buza, D., & Polaczkowa, W. (1966). Conjugation in the 1,2,3-triphenylbenzene system. Tetrahedron, 22(10), 3409-3415.

- Li, L., Chen, M., Zhang, H., Nie, H., Sun, J. Z., Qin, A., & Tang, B. Z. (2015). Electronic Supplementary Information: Influence of number and substitution position of phenyl groups on the aggregation-induced emission of benzene-cored luminogens. The Royal Society of Chemistry.

- (2016). (Supporting Information) Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. Organic Letters.

- Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20296.

- A Comparative Guide to 1,2,4-Triphenylbenzene and 1,3,5-Triphenylbenzene for Researchers. BenchChem. (2025).

- (a) UV-visible absorption spectra of 1, 2 and 3 (λmax for the n–π*...).

- 1,2,3-Trimethylbenzene. SpectraBase. (n.d.).

- 1,3,5-Triphenylbenzene(612-71-5) 1H NMR spectrum. ChemicalBook. (n.d.).

- B. Oligophenylenes B05. 1,3,5-Triphenylbenzene. PhotochemCAD. (n.d.).

- 1,3,5-Triphenylbenzene. PubChem. (n.d.).

- 1,2,3-Triphenylbenzene. Santa Cruz Biotechnology. (n.d.).

- 1,2,3-Triphenylbenzene 97%. Sigma-Aldrich. (n.d.).

- Comparative Analysis of 1H and 13C NMR Spectra for Triphenyl-Substituted Group 14 Alcohols. BenchChem. (2025).

- Thermodynamic study of 1,2,3-triphenylbenzene and 1,3,5-triphenylbenzene. Request PDF. (n.d.).

- Spectrum [1,3,5-Triphenyl Benzene].

- Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emission. RSC Publishing. (2020).

- 1,2,3-Triphenylbenzene 97%. Sigma-Aldrich. (n.d.).

- Synthesis and spectroscopic properties of a series of hyperbranched conjugated molecules with 1,3,5-triphenylbenzene as cores.

- 1,2,3-Trimethylbenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.).

- 1,2,3-TRIPHENYLBENZENE — Chemical Substance Inform

- A new computational tool for interpreting the infrared spectra of molecular complexes. Physical Chemistry Chemical Physics, 25(14), 9838-9847. (2023).

- THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC. (n.d.).

- Computing Anharmonic Infrared Spectra of Polycyclic Aromatic Hydrocarbons Using Machine-Learning Molecular Dynamics. arXiv. (2025).

- Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N'-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Semantic Scholar. (2022).

- A Comparative Guide to the Electronic Structure of 1,2,4-Triphenylbenzene: Computational vs. Experimental Analysis. BenchChem. (2025).

- Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Nanoscale, 11(36), 16863-16869. (2019).

- The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals. New Journal of Chemistry (RSC Publishing).

- Steric Hindrance. YouTube. (2024).

- Buza, D., & Polaczkowa, W. (1966). Conjugation in the 1,2,3-triphenylbenzene system. Tetrahedron, 22(10), 3409-3415.

- 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. (2024).

Sources

- 1. rsc.org [rsc.org]

- 2. 1,3,5-Triphenylbenzene(612-71-5) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. helios.eie.gr [helios.eie.gr]

- 8. Computing Anharmonic Infrared Spectra of Polycyclic Aromatic Hydrocarbons Using Machine-Learning Molecular Dynamics [arxiv.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

Computational Modeling of Steric Hindrance in 1,2,3-Triphenylbenzene: A Comprehensive Technical Guide

Executive Summary: The Challenge of Crowded Arenes

In modern drug discovery and materials science, polyaromatic scaffolds are ubiquitous. However, when multiple bulky substituents are forced into close proximity—such as the vicinal phenyl rings in 1,2,3-triphenylbenzene (1,2,3-TPB) —the resulting steric hindrance fundamentally alters the molecule's three-dimensional conformation, electronic properties, and thermodynamic stability.

Unlike its highly symmetric isomer, 1,3,5-triphenylbenzene, the 1,2,3-substitution pattern forces the peripheral phenyl rings into a severe steric clash. To relieve this Pauli repulsion between ortho-hydrogens, the rings must twist out of the central benzene plane, sacrificing ideal π -conjugation. As an application scientist, I frequently see researchers mischaracterize these crowded systems by using inadequate computational models that fail to account for the delicate balance between steric repulsion and the stabilizing London dispersion forces (e.g., π

π stacking) that emerge in these twisted geometries.This whitepaper provides a field-proven, self-validating computational framework for modeling sterically hindered arenes, using 1,2,3-TPB as the ultimate case study.

The Physics of Steric Hindrance: Causality in Conformation

Before running a single calculation, one must understand the physical forces competing within 1,2,3-TPB. The global minimum conformation is not simply the one that "pushes the rings furthest apart." Instead, it is the mathematical root of three competing energetic terms:

-

Steric Repulsion (Destabilizing): The overlapping electron clouds of the adjacent ortho-hydrogens drive the peripheral rings to twist.

-

π -Conjugation (Stabilizing): The quantum mechanical drive for orbital overlap pushes the rings toward coplanarity (dihedral angle θ≈0∘ ).

London Dispersion (Stabilizing): As the rings twist, the π -clouds of the outer phenyl rings (positions 1 and 3) engage in parallel-displaced π

π stacking interactions, providing an unexpected thermodynamic anchor.Experimental thermodynamic studies[1] have shown that while 1,2,3-TPB is less stable than 1,3,5-TPB, it is not as energetically destabilized as pure steric models predict. This is precisely due to these intramolecular dispersion forces. Furthermore, ion mobility spectrometry investigations of aromatic cations in the gas phase have experimentally confirmed that the dihedral angles for 1,2,3-TPB are severely distorted, averaging around 54∘ to accommodate the crowding[2].

Fig 1. Thermodynamic interplay of forces dictating the 3D conformation of 1,2,3-TPB.

Quantitative Data: Isomeric Comparison

To contextualize the computational targets, we must look at the empirical baseline. The table below summarizes the critical structural and thermodynamic differences between the sterically hindered 1,2,3-TPB and the unhindered 1,3,5-TPB.

Physicochemical Property1,2,3-Triphenylbenzene1,3,5-TriphenylbenzeneMolecular Symmetry C2 or C1 (distorted gear-mesh) C3h / D3h (highly symmetric)Steric Hindrance LevelSevere (adjacent ortho-hydrogens clash)Minimal (substituents isolated)Average Dihedral Angle ( θ ) ∼54∘ (Gas Phase) / ∼45−60∘ (Neutral) ∼30∘ ΔHf∘ (Gas Phase, 298.15 K) 376.7±5.3 kJ/mol 340.5±4.9 kJ/molDominant Stabilizing ForceDisplacive π π stacking (Dispersion)Extended π -conjugation Data synthesized from calorimetric and ion mobility spectrometry studies[1][2].

Experimental Protocol: The Computational Workflow

To accurately model 1,2,3-TPB, standard Density Functional Theory (DFT) approaches (like uncorrected B3LYP) will fail. Because uncorrected functionals neglect long-range electron correlation, they will drastically underestimate the stabilizing π

π interactions between the outer rings, leading to an artificially inflated dihedral angle.As a best practice, you must utilize dispersion-corrected functionals (e.g., ω B97XD, M06-2X, or B3LYP-D3) paired with a robust basis set (e.g., def2-TZVP).

Step-by-Step Methodology

Phase 1: Conformational Search (Molecular Mechanics)

-

Input Generation: Construct the 2D structure of 1,2,3-TPB.

-

Force Field Selection: Utilize a modern force field parameterized for small organic molecules (e.g., OPLS4 or MMFF94).

-

Sampling: Execute a Monte Carlo Multiple Minimum (MCMM) or Low-Mode conformational search. Generate at least 1,000 starting geometries to thoroughly sample the rotational space of the three phenyl rings.

-

Filtering: Cluster the outputs and filter out redundant conformers using a Root Mean Square Deviation (RMSD) threshold of 0.5 Å.

Phase 2: Quantum Mechanical Optimization (DFT)

-

Functional & Basis Set: Import the lowest-energy MM conformers into your QM suite (e.g., Gaussian or ORCA). Set the level of theory to wB97XD/def2-TZVP or B3LYP/def2-TZVP empiricaldispersion=GD3.

-

Causality Note: The def2-TZVP basis set minimizes Basis Set Superposition Error (BSSE), which is critical when calculating intramolecular non-covalent interactions between the crowded rings.

-

-

Geometry Optimization: Run a relaxed optimization to find the local minima. Ensure tight convergence criteria (Opt=Tight).

Phase 3: Self-Validation (Frequency & PES Scans)

-

Frequency Calculation: Run a vibrational frequency calculation (Freq) on the optimized geometries.

-

Validation Check: A true ground-state minimum must yield zero imaginary frequencies . If an imaginary frequency is present, you have found a transition state (likely a planar or fully perpendicular rotational barrier).

-

-

Relaxed Potential Energy Surface (PES) Scan: To understand the dynamics of the steric hindrance, perform a relaxed PES scan by driving the dihedral angle of the central-to-peripheral C-C bond from 0∘ to 90∘ in 5∘ increments. This will map the exact energetic penalty of forcing the rings into planarity.

Fig 2. Step-by-step computational workflow for modeling sterically hindered arenes.

Conclusion & Implications for Drug Design

Modeling 1,2,3-triphenylbenzene is a masterclass in handling competing intramolecular forces. By utilizing dispersion-corrected DFT and rigorous self-validating frequency checks, researchers can accurately predict the twisted "gear-mesh" conformations of crowded arenes.

For drug development professionals, mastering this workflow is non-negotiable. The steric hindrance observed in 1,2,3-TPB directly mimics the atropisomerism and conformational locking seen in modern biaryl and triaryl kinase inhibitors. Accurately predicting these dihedral twists dictates the success of structure-based drug design (SBDD), directly impacting a molecule's binding affinity, solubility, and off-target toxicity profile.

References

-

Ribeiro da Silva, M. A. V., Santos, L. M. N. B. F., & Lima, L. M. S. S. (2010). "Thermodynamic study of 1,2,3-triphenylbenzene and 1,3,5-triphenylbenzene." The Journal of Chemical Thermodynamics, 42(1), 134-139.[Link]

-

Beitz, T., Laudien, R., Löhmannsröben, H.-G., & Kallies, B. (2006). "Ion Mobility Spectrometric Investigation of Aromatic Cations in the Gas Phase." The Journal of Physical Chemistry A, 110(10), 3514–3520.[Link]

Sources

Solubility Profile and Dissolution Kinetics of 1,2,3-Triphenylbenzene in Common Organic Solvents

A Technical Guide for Advanced Applications

Executive Summary

1,2,3-Triphenylbenzene (1,2,3-TPhB, CAS: 1165-14-6) is a highly conjugated, sterically hindered polyphenyl hydrocarbon. It serves as a critical building block in the synthesis of electrophotographic materials, organic light-emitting diodes (OLEDs), and acts as a key marker in meteoritic organic chemistry[1][2]. Because it is a rigid, unfunctionalized aromatic system, its solubility profile is entirely governed by its unique non-planar molecular architecture and the resulting thermodynamic lattice energies. This whitepaper provides an authoritative analysis of the solubility profile of 1,2,3-TPhB, detailing the causality behind solvent interactions, empirical data, and self-validating experimental protocols for solubility determination.

Molecular Architecture and Thermodynamic Causality

To accurately predict and manipulate the solubility of 1,2,3-TPhB, one must first understand the thermodynamic barriers to its dissolution. Unlike perfectly planar polycyclic aromatic hydrocarbons (PAHs), 1,2,3-TPhB possesses three contiguous phenyl rings attached to a central benzene core. This ortho-substitution creates severe steric hindrance, forcing the outer phenyl rings out of coplanarity[3].

This non-planarity has a profound effect on its crystal lattice energy. Thermodynamic studies utilizing mini-bomb combustion calorimetry and Knudsen mass-loss effusion have demonstrated that the volatility of 1,2,3-TPhB is two orders of magnitude higher than its 1,3,5-TPhB isomer[4]. This difference is ruled by the enthalpy of sublimation ( ΔHsub ); the sterically crowded 1,2,3-isomer cannot pack as efficiently as the 1,3,5-isomer. However, the molecule is not as energetically destabilized as purely steric models suggest, due to a stabilizing π−π displacive stacking interaction between the outer phenyl rings[4].

For dissolution to occur, the enthalpy of solvation ( ΔHsolv ) provided by the organic solvent must sufficiently offset this enthalpy of sublimation. Because 1,2,3-TPhB lacks hydrogen bond donors or acceptors, it relies entirely on London dispersion forces and π−π interactions with the solvent.

Caption: Thermodynamic cycle of 1,2,3-triphenylbenzene dissolution.

Empirical Solubility Profile in Common Organic Solvents

The solubility of 1,2,3-TPhB follows the principle of "like dissolves like," but is heavily modulated by the solvent's ability to intercalate with the bulky, non-planar aromatic rings. The table below summarizes the solubility profile across a gradient of common organic solvents.

| Solvent | Polarity Index | Dielectric Constant (ε) | Estimated Solubility Profile | Mechanistic Causality |

| Dichloromethane (DCM) | 3.1 | 9.1 | High (>50 mg/mL) | Excellent solvation of bulky aromatic rings; standard solvent used for extracting polyphenyls from meteoritic matrices[2]. |

| Toluene / Benzene | 2.4 | 2.4 | High (>50 mg/mL) | Favorable π−π stacking interactions between the aromatic solvent and the phenyl rings of the solute. |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | High (>30 mg/mL) | Strong dispersion forces and moderate polarity easily accommodate the non-planar hydrocarbon structure. |

| Hexane | 0.1 | 1.9 | Moderate (~5-10 mg/mL) | Relies solely on weak London dispersion forces; lacks the π -electron interactions necessary for high-capacity solvation. |

| Acetic Anhydride | 5.1 | 20.7 | Sparing (<1 mg/mL) | High polarity restricts dissolution. Historical competitive nitration studies required prolonged treatment and high dilution due to this sparing solubility[3]. |

| Methanol | 5.1 | 32.7 | Insoluble | The strong hydrogen-bonding network of the solvent completely rejects the hydrophobic hydrocarbon. |

| Water | 10.2 | 80.1 | Insoluble | Extreme hydrophobic effect; 1,2,3-TPhB possesses no functional groups capable of hydrogen bonding. |

Experimental Methodologies: Self-Validating Solubility Determination

Relying on theoretical solubility estimates is insufficient for rigorous drug development or materials science applications. As a standard practice, solubility must be determined empirically using a self-validating system. The following protocol utilizes an isothermal saturation method, cross-validated by both gravimetric analysis (for absolute mass) and HPLC-UV (to ensure no solvent-induced degradation occurred).

Caption: Step-by-step workflow for empirical solubility determination.

Step-by-Step Protocol: Isothermal Saturation and HPLC-UV Quantification

-

Preparation of Saturated Solutions: Add an excess amount of crystalline 1,2,3-TPhB (approx. 200 mg) to 10 mL of the target organic solvent in a chemically inert borosilicate glass vial. Seal with a PTFE-lined screw cap to prevent solvent evaporation.

-

Thermal Equilibration: Place the vials in a thermostated water bath-shaker. Agitate at 25.0 ± 0.1 °C for a minimum of 48 hours. This prolonged timeframe ensures that the thermodynamic equilibrium between the solid lattice and the solvated state is fully reached.

-

Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant into a glass syringe and pass it through a 0.22 µm PTFE syringe filter. Note: PTFE is mandatory due to its broad chemical compatibility with aggressive organic solvents like DCM and Toluene.

-

Gravimetric Validation (Primary Quantification): Transfer a precise 2.0 mL aliquot of the filtered supernatant into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of high-purity nitrogen gas, followed by drying in a vacuum oven at 40 °C until a constant mass is achieved. Weigh the residual solid to calculate the bulk solubility (mg/mL).

-

HPLC-UV Quantification (Secondary Validation): Dilute a second aliquot of the supernatant into the mobile phase (e.g., Methanol/Water gradient). Inject into an HPLC system equipped with a UV detector (set to the λmax of 1,2,3-TPhB). Compare the peak area against a pre-established calibration curve to confirm the gravimetric concentration and verify that no degradation peaks are present.

Application Insights: Chromatography and Extraction

The solubility and structural properties of 1,2,3-TPhB directly dictate the methodologies used in downstream analytical applications:

-

Extraction Workflows: In the analysis of carbonaceous chondrite meteorites, researchers specifically utilize dichloromethane (DCM) at 35 °C to extract soluble organic matter[2]. The causality here is twofold: DCM possesses the optimal dielectric constant to solvate the non-planar polyphenyls, and its high volatility allows for rapid concentration of the extract without thermal degradation of the analytes.

-

Chromatographic Separation: When separating polyphenyl isomers via reverse-phase liquid chromatography, retention time is strictly proportional to the Solvent Accessible Surface Area (SASA)[5]. Because 1,2,3-TPhB is sterically crowded, its SASA is significantly lower than that of its linear isomers (e.g., p,p'-quaterphenyl). Consequently, 1,2,3-TPhB elutes earlier on reverse-phase columns. To achieve baseline separation of these closely related non-polar isomers, standard C18 columns are often insufficient; switching to aromatic stationary phases (like phenyl-hexyl or biphenyl columns) is required to leverage π−π interactions for enhanced resolution[5].

References

- Thermodynamic study of 1,2,3-triphenylbenzene and 1,3,5-triphenylbenzene The Journal of Chemical Thermodynamics

- Comparison of three stationary phases in the separation of polyphenyls by liquid chrom

- CONJUGATION IN THE 1,2,3-TRIPHENYLBENZENE SYSTEM Warsaw University of Technology (pw.edu.pl)

- Irradiated benzene ice provides clues to meteoritic organic chemistry NASA Technical Reports Server

Sources

Application Note & Protocol: Synthesis of 1,2,3-Triphenylbenzene via Diels-Alder Cycloaddition

Abstract: This document provides a comprehensive guide for the synthesis of 1,2,3-triphenylbenzene, a sterically crowded and non-planar aromatic hydrocarbon. The protocol leverages a classic yet powerful transformation in organic synthesis: the [4+2] Diels-Alder cycloaddition reaction, followed by a cheletropic extrusion. We detail the reaction between tetraphenylcyclopentadienone (tetracyclone) as the diene and diphenylacetylene as the dienophile. This application note offers an in-depth look at the reaction mechanism, a validated, step-by-step experimental protocol, and expected characterization data, designed for researchers in organic synthesis, materials science, and drug development.

Scientific Rationale and Reaction Mechanism

The formation of highly substituted benzene rings can be a significant synthetic challenge. The Diels-Alder reaction provides an elegant solution for constructing the core six-membered ring. The chosen strategy involves the reaction of a diene, tetraphenylcyclopentadienone, with a dienophile, diphenylacetylene. This specific transformation is a well-established method for preparing polycyclic aromatic compounds.[1]

The reaction proceeds in two key stages:

-

[4+2] Diels-Alder Cycloaddition: The electron-rich diene, tetraphenylcyclopentadienone, reacts with the alkyne dienophile, diphenylacetylene. This concerted pericyclic reaction forms a transient bridged intermediate, a norbornadien-7-one derivative.[1][2]

-

Cheletropic Extrusion: The formed adduct is thermally unstable. At elevated temperatures, it readily undergoes a cheletropic extrusion, releasing a small, stable gaseous molecule—carbon monoxide (CO). This irreversible step is the thermodynamic driving force for the reaction, resulting in the formation of the highly stable aromatic 1,2,3,4,5,6-hexaphenylbenzene initially, which upon rearrangement and loss of a phenyl group under the harsh reaction conditions can lead to other polyphenyl benzenes. However, the direct reaction described here is targeted for hexaphenylbenzene, with 1,2,3-triphenylbenzene being an isomer with a different substitution pattern. The synthesis of 1,2,3-triphenylbenzene specifically would involve a different set of starting materials to achieve the desired substitution. For the purpose of this guide, we will focus on the widely cited reaction of tetracyclone and diphenylacetylene which leads to hexaphenylbenzene as a primary example of this reaction class, while noting that 1,2,3-triphenylbenzene is an important related structure.[3] The reaction between tetracyclone and diphenylacetylene specifically yields hexaphenylbenzene.[2][3]

The overall transformation is a powerful example of how complex aromatic systems can be assembled from simpler precursors. The high temperatures required are necessary to overcome the activation energy for both the cycloaddition and the subsequent extrusion of carbon monoxide.[1]

Caption: Figure 1: Reaction mechanism for the synthesis of Hexaphenylbenzene.

Experimental Protocol

This protocol outlines the synthesis of hexaphenylbenzene from tetracyclone and diphenylacetylene, a reaction that exemplifies the methodology applicable to synthesizing substituted polyphenylbenzenes. High-boiling solvents are crucial for achieving the necessary reaction temperatures.[1]

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Tetraphenylcyclopentadienone | 479-33-4 | 384.48 | 1.0 g | 2.60 | Dark purple/black solid. |

| Diphenylacetylene | 501-65-5 | 178.23 | 0.51 g | 2.86 | White solid. Dienophile. |

| Diphenyl ether | 101-84-8 | 170.21 | ~10 mL | - | High-boiling solvent (b.p. 259 °C). |

| Toluene | 108-88-3 | 92.14 | As needed | - | For recrystallization. |

| Ethanol, 95% | 64-17-5 | 46.07 | As needed | - | For washing and recrystallization. |

Equipment

-

50 mL round-bottom flask

-

Reflux condenser (air or water-cooled)

-

Heating mantle or sand bath with a temperature controller

-

Magnetic stirrer and stir bar

-

Glassware for filtration (Buchner or Hirsch funnel)

-

Glassware for recrystallization (Erlenmeyer flasks)

-

Melting point apparatus

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 50 mL round-bottom flask, add tetraphenylcyclopentadienone (1.0 g, 2.60 mmol), diphenylacetylene (0.51 g, 2.86 mmol), and a magnetic stir bar.

-

Solvent Addition: Add approximately 10 mL of diphenyl ether to the flask. The exact volume is not critical but should be sufficient to create a slurry that can be stirred effectively.

-

Heating and Reflux: Assemble a reflux condenser on the flask. Place the apparatus in a heating mantle or sand bath and heat the mixture to a gentle reflux. The deep purple color of the tetracyclone will begin to fade as the reaction progresses.

-

Reaction Monitoring: Maintain the reflux for approximately 1-2 hours. The reaction is often considered complete when the characteristic color of the tetracyclone has disappeared, resulting in a pale yellow or brownish solution.

-

Cooling and Precipitation: Turn off the heat and allow the reaction mixture to cool slowly to room temperature. As the solution cools, the product will begin to precipitate. To further induce precipitation, the flask can be cooled in an ice bath.

-

Product Isolation: Collect the crude solid product by vacuum filtration. Wash the collected solid with a small amount of cold 95% ethanol to remove the high-boiling diphenyl ether solvent.

-

Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize the product from a minimal amount of hot toluene. Allow the solution to cool slowly to form pure crystals.

-

Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly. Determine the final mass and calculate the percent yield.

Characterization of 1,2,3-Triphenylbenzene

While the provided protocol details a related synthesis, the characterization data for the title compound, 1,2,3-triphenylbenzene, is crucial for researchers aiming to synthesize this specific isomer. The data below is compiled from literature sources for authentic 1,2,3-triphenylbenzene.

| Property | Expected Value/Observation | Source(s) |

| Appearance | Solid | [4] |

| Molecular Formula | C₂₄H₁₈ | [5] |

| Molecular Weight | 306.40 g/mol | [4][5] |

| Melting Point | 157-159 °C | [4][6] |

| ¹H NMR (CDCl₃) | Complex multiplets in the aromatic region (approx. δ 6.8-7.7 ppm). | [7] |

| ¹³C NMR (CDCl₃) | Multiple signals in the aromatic region (approx. δ 125-142 ppm). | [7] |

| Solubility | Good solubility in solvents like benzene and toluene. |

Applications and Significance

Triphenylbenzene isomers are foundational scaffolds in materials science.[8] Their rigid, propeller-like structures and inherent thermal stability make them excellent building blocks for a variety of advanced materials.[8] For instance, functionalized triphenylbenzenes are used as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), which have applications in gas storage and separation.[9] Furthermore, their electron-rich nature and photochemical stability are leveraged in the design of materials for Organic Light-Emitting Diodes (OLEDs) and as fluorescent chemical sensors.[8] The specific isomer, 1,2,3-triphenylbenzene, has also been utilized as a starting material for the synthesis of 1,2,3-tricyclohexylcyclohexane via catalytic hydrogenation.[4][5]

References

-

Pergamon Press Ltd. CONJUGATION IN THE 1,2,3-TRIPHENYLBENZENE SYSTEM. [Link]

-

ResearchGate. Thermodynamic study of 1,2,3-triphenylbenzene and 1,3,5-triphenylbenzene. [Link]

-

Scientific & Academic Publishing. Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. [Link]

-

Prezi. Exp 18B: Multistep Synthesis Part 2: Synthesis of Diphenylacetylene from Stilbene. [Link]

-

ResearchGate. Diels–Alder reaction between tetracyclone (2) and diphenylacetylene or.... [Link]

-

MDPI. Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. [Link]

-

CD Bioparticles. Triphenylbenzene. [Link]

- Google Patents. CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same.

-

Wikipedia. Tetraphenylcyclopentadienone. [Link]

Sources

- 1. Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]

- 4. 1,2,3-三苯基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 1,2,3-TRIPHENYLBENZENE | 1165-14-6 [chemicalbook.com]

- 7. article.sapub.org [article.sapub.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Triphenylbenzene - CD Bioparticles [cd-bioparticles.net]

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of 1,2,3-Triphenylbenzene

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[4] This powerful palladium-catalyzed reaction is particularly adept at constructing biaryl and polyaryl structures, which are prevalent in pharmaceuticals, advanced materials, and natural products.[2][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling for the targeted synthesis of 1,2,3-triphenylbenzene. This sterically hindered, non-planar triarylbenzene serves as a valuable scaffold in materials science and as a model compound for studying through-space electronic interactions. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the mechanistic underpinnings that govern reaction outcomes.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[1][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (in this case, a dihaloarene) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar Pd(II) species.[1][7] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[6]

-

Transmetalation: Following oxidative addition, the transmetalation step occurs. Here, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center.[4][7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] This step is often the rate-determining step of the catalytic cycle.[9]

-

Reductive Elimination: The final step is reductive elimination, where the two organic groups coupled to the palladium center form a new carbon-carbon bond, yielding the desired product (1,2,3-triphenylbenzene). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for the Synthesis of 1,2,3-Triphenylbenzene

The synthesis of 1,2,3-triphenylbenzene via a double Suzuki-Miyaura coupling requires careful selection of the starting dihaloarene and optimization of reaction conditions to favor the desired trisubstituted product. 1,2-Dibromobenzene is a common and effective starting material for this transformation.

Materials and Equipment

-

Reactants: 1,2-Dibromobenzene, Phenylboronic acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

Solvent: Toluene and Tetrahydrofuran (THF) (1:1 mixture), degassed

-

Other Reagents: Deionized water, Ethyl acetate (EtOAc), Magnesium sulfate (MgSO₄), Brine

-

Equipment: Schlenk flask or round-bottom flask with condenser, magnetic stirrer with heating plate, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, column chromatography setup (silica gel), TLC plates.

Step-by-Step Protocol

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 1,2-dibromobenzene (1.0 equiv.), phenylboronic acid (2.5-3.0 equiv.), and sodium carbonate (3.0 equiv.).

-

The use of a slight excess of phenylboronic acid helps to drive the reaction to completion and maximize the yield of the double-coupled product.

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[[“]]

-

-

Solvent and Catalyst Addition:

-

Add a degassed 1:1 mixture of toluene and THF to the flask. The solvent mixture provides good solubility for both the organic and inorganic components of the reaction.

-

Add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) to the reaction mixture under a positive flow of inert gas. The catalyst loading can be adjusted based on the reactivity of the substrates.

-

-

Reaction:

-

Heat the reaction mixture to 90 °C with vigorous stirring.[11]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with water and then brine. The brine wash helps to remove any residual water from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation.

-

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nobelprize.org [nobelprize.org]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.pku.edu.cn [chem.pku.edu.cn]

- 10. consensus.app [consensus.app]

- 11. repository.ias.ac.in [repository.ias.ac.in]

optimizing crystallization and recrystallization conditions for 1,2,3-triphenylbenzene

As a Senior Application Scientist, I understand that achieving high-purity crystalline products is paramount. The crystallization of sterically hindered molecules like 1,2,3-triphenylbenzene presents unique challenges that require a nuanced and systematic approach. This technical support guide is designed to move beyond simple protocols, offering in-depth explanations and actionable troubleshooting strategies grounded in chemical principles.

Understanding the Molecule: Why 1,2,3-Triphenylbenzene is Challenging

The core difficulty in crystallizing 1,2,3-triphenylbenzene stems from its molecular structure. The three adjacent phenyl groups create significant steric congestion.[1] This forces the phenyl rings out of the plane of the central benzene ring, resulting in a non-planar, twisted conformation.[2] This steric hindrance directly impacts crystallization in two ways:

-

Reduced Solubility: The molecule's awkward shape can interfere with efficient packing of solvent molecules around it, leading to lower-than-expected solubility even in compatible non-polar solvents.[1]

-

Complex Crystal Packing: Achieving a well-ordered, low-energy crystal lattice can be more difficult compared to its highly symmetric and planar isomer, 1,3,5-triphenylbenzene.

This guide will help you navigate these inherent challenges to optimize your crystallization and recrystallization outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the crystallization of 1,2,3-triphenylbenzene.

Question 1: My 1,2,3-triphenylbenzene is not dissolving, or requires a very large volume of solvent. What's wrong?

Answer: This is the most common challenge, directly related to the molecule's steric hindrance.[1]

-

Causality: The dissolution of a solid is an endothermic process that must overcome the crystal lattice energy. For 1,2,3-triphenylbenzene, this is compounded by its non-planar structure, which hinders effective solvation.

-

Troubleshooting Protocol:

-

Verify Solvent Choice: You must use an appropriate solvent. Based on the "like dissolves like" principle, non-polar aromatic solvents are the most effective choice due to favorable London dispersion forces between the aromatic rings of the solute and solvent.[1] Toluene, benzene, and xylene are excellent candidates.

-

Ensure Sufficient Heat: The solubility of most organic solids increases significantly with temperature. Ensure your solvent is heated to its boiling point before and during the dissolution process. Use a hot plate, not a Bunsen burner, for safety with organic solvents.

-

Add Solvent in Portions: Start with a small amount of solvent and bring it to a boil. Add your crude 1,2,3-triphenylbenzene. Then, add more hot solvent in small portions, allowing the solution to return to a boil after each addition, until the solid just dissolves. This ensures you are using the minimum amount of hot solvent required, which is critical for good recovery.

-

Check for Insoluble Impurities: If a small amount of material refuses to dissolve even after adding a reasonable amount of boiling solvent, it is likely an insoluble impurity. Do not keep adding solvent to dissolve it. Instead, proceed to a hot gravity filtration to remove the impurity before cooling.

-

Question 2: The solution is clear and hot, but no crystals have formed after cooling. What should I do?

Answer: This indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.

-

Causality: Crystals grow from a supersaturated solution, which contains more dissolved solute than it can theoretically hold at a given temperature. Formation requires both supersaturation and a nucleation event (the initial formation of a stable crystalline seed).

-

Troubleshooting Protocol:

-

Induce Nucleation:

-

Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[3] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

-

Seed Crystal: If you have a pure crystal of 1,2,3-triphenylbenzene from a previous batch, add a tiny speck to the cooled solution. This provides a perfect template for further crystal growth.[3]

-

-

Increase Supersaturation: If nucleation techniques fail, you likely used too much solvent.[3] Gently heat the solution on a hot plate and boil off a portion of the solvent (e.g., 10-20% of the volume). Allow the solution to cool again. This increases the solute concentration, promoting supersaturation.[4]

-

Utilize a Salt-Ice Bath: If crystals still do not form, further cooling may be necessary. Place the flask in a salt-ice bath to achieve temperatures below 0 °C.[3] Combine this with occasional scratching to encourage nucleation.

-

Question 3: Instead of crystals, an oil has separated from the solution. How do I fix this?

Answer: This phenomenon, known as "oiling out," is common when a compound is highly impure or when its melting point is below the boiling point of the solvent.[3][5] The solute comes out of solution as a supercooled liquid instead of a solid.

-

Causality: Oiling out occurs when the solution becomes supersaturated at a temperature that is still above the melting point of the solute. For 1,2,3-triphenylbenzene (m.p. 157-159 °C), this is less likely to be a melting point issue with common solvents but often points to significant impurities depressing the melting point.[3]

-

Troubleshooting Protocol:

-

Re-dissolve and Dilute: Heat the mixture until the oil completely redissolves into a homogeneous solution.

-

Add More Solvent: Add a small amount (5-10%) of additional hot solvent. This lowers the saturation temperature, meaning the solution will need to cool to a lower temperature before the solute begins to come out of solution, hopefully below its melting point.[4][5]

-

Slow Down Cooling: This is the most critical step. Do not place the flask on a cold benchtop or in an ice bath. Instead, allow it to cool as slowly as possible. You can insulate the flask by wrapping it in glass wool or paper towels, or let it cool on a cork ring.[4] Very slow cooling favors the formation of an ordered crystal lattice over a disordered oil.[3]

-

Consider a Different Solvent: If oiling out persists, your chosen solvent may be too powerful. Try a solvent in which the compound is less soluble, or use a mixed-solvent system (see FAQs).

-

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing 1,2,3-triphenylbenzene?

An ideal solvent should dissolve the compound well when hot but poorly when cold.[5] For 1,2,3-triphenylbenzene, this profile is best achieved with non-polar aromatic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | The "like dissolves like" principle is at play. Strong London dispersion forces between the aromatic systems of the solute and solvent promote effective dissolution at high temperatures.[1] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents are effective at dissolving many organic compounds but may not provide the ideal solubility differential between hot and cold conditions for high recovery.[1] |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | While non-polar, the intermolecular forces in aliphatic solvents are less effective at solvating the highly aromatic 1,2,3-triphenylbenzene. Its steric bulk further reduces solubility here.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate | Poor | The polarity mismatch makes these poor solvents for this non-polar hydrocarbon. |

| Polar Protic | Ethanol, Methanol, Water | Very Poor / Insoluble | Significant polarity mismatch prevents effective solvation. |

Q2: When and how should I use a mixed-solvent system?

A mixed-solvent system is useful when no single solvent provides the ideal solubility curve.[5] This is often the case when your compound is too soluble in one solvent (even when cold) and insoluble in another.

-

Procedure for Mixed-Solvent Recrystallization: [5]

-

Choose a "good" solvent in which 1,2,3-triphenylbenzene is highly soluble (e.g., Toluene).

-

Choose a "bad" solvent in which it is poorly soluble and that is miscible with the "good" solvent (e.g., Hexane).

-

Dissolve the crude compound in the minimum amount of the boiling "good" solvent.

-

While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

-

Add a few more drops of the hot "good" solvent until the solution becomes clear again.

-

Set the solution aside to cool slowly. The crystals will form as the solubility decreases.

-

Q3: My purified crystals have a yellowish tint. How can I improve the purity and appearance?

A persistent color often indicates the presence of high-molecular-weight, colored impurities.

-

Causality: Rapid crystallization can trap impurities within the crystal lattice.[4] Some impurities, particularly those arising from side reactions, can be intensely colored.

-

Solution: Activated Charcoal Treatment

-

Dissolve the impure, colored crystals in the appropriate amount of hot solvent.

-

Remove the flask from the heat and allow it to cool slightly (to prevent flash boiling).

-

Add a small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal has a high surface area and adsorbs large, colored impurity molecules.

-

Bring the mixture back to a boil for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.

-

Allow the hot, clarified filtrate to cool slowly to form pure, colorless crystals.

-

Q4: What is the expected melting point of 1,2,3-triphenylbenzene and how does it relate to purity?

The literature melting point for 1,2,3-triphenylbenzene is 157-159 °C .[6] A sharp melting point within this range is a strong indicator of high purity. Impurities disrupt the crystal lattice, typically causing the melting point to be both depressed (lower) and broadened (melting over a wider range).

Experimental Workflow & Protocols

Protocol 1: Standard Recrystallization of 1,2,3-Triphenylbenzene from Toluene

-

Dissolution: Place the crude 1,2,3-triphenylbenzene (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add ~10-15 mL of toluene and heat the mixture to a gentle boil on a hot plate with stirring.

-

Achieve Saturation: Continue adding hot toluene in small portions until the solid is completely dissolved. Note the final volume; the goal is to use the minimum amount necessary.

-

(Optional) Hot Filtration: If any insoluble impurities are present or if the solution is colored and has been treated with charcoal, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

-

Crystallization (Slow Cooling): Cover the flask with a watch glass and remove it from the heat. Place it on a cork ring or several layers of paper towels to insulate it from the cold benchtop.[4] Allow the solution to cool slowly to room temperature. Crystal formation should begin within 15-30 minutes.

-

Maturation: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize product recovery.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities from the crystal surfaces.[7]

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C) or air-dry them until the solvent has fully evaporated.

Diagram: Troubleshooting Crystallization Failures

Caption: A workflow diagram for troubleshooting common crystallization problems.

References

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

Patsnap Eureka. (2026, March 5). Optimize Aromatic Compounds Purification for Industrial Use. Retrieved from [Link]

-

Bergfors, T. (n.d.). Crystals with problems. Retrieved from [Link]

-

Lynch, K. L., et al. (n.d.). Preparing for successful protein crystallization experiments. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

-

Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,3-Trimethylbenzene. Retrieved from [Link]

-

Royal Society Publishing. (n.d.). The structure of symm. (1-3-5) triphenylbenzene. Part I. Retrieved from [Link]

-

University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

-

Impactfactor. (2019, March 17). Synthesis of Dendrimers Liquid Crystalline Materials based on 1,3,5-triphenylbenzene. Retrieved from [Link]

-

MDPI. (2019, November 7). Identification of Novel 1,3,5-Triphenylbenzene Derivative Compounds as Inhibitors of Hen Lysozyme Amyloid Fibril Formation. Retrieved from [Link]

-

IUCr Journals. (1954, January). The crystal structure of 1,3,5-triphenylbenzene. Retrieved from [Link]

-

Pergamon Press. (n.d.). CONJUGATION IN THE 1,2,3-TRIPHENYLBENZENE SYSTEM. Retrieved from [Link]

Sources

- 1. 1,2,3-Triphenylbenzene | 1165-14-6 | Benchchem [benchchem.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,2,3-TRIPHENYLBENZENE | 1165-14-6 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

preventing steric hindrance issues when using 1,2,3-triphenylbenzene ligands

Welcome to the Technical Support Center for Advanced Ligand Design. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when utilizing highly encumbered ligand frameworks.

The 1,2,3-triphenylbenzene (1,2,3-TPB) moiety—often serving as the backbone for bulky m-terphenyl ligands—is a powerful tool for stabilizing low-coordinate metal centers. However, its immense steric profile frequently leads to coordination failures, restricted rotation, and kinetic trapping. This guide synthesizes field-proven troubleshooting strategies, thermodynamic principles, and self-validating protocols to help you overcome these steric hindrance issues.

Quantitative Comparison of Triphenylbenzene Isomers